molecular formula C21H29N5O3 B2555786 8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-48-4

8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2555786
CAS No.: 946311-48-4
M. Wt: 399.495
InChI Key: XOXIDAOGBOQNNY-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused heterocyclic core. Key structural features include:

  • 4-Methoxyphenyl substituent at position 8, which enhances π-π stacking interactions in biological targets.
  • N-Octyl carboxamide at position 3, contributing to lipophilicity and membrane permeability.
  • 4-Oxo group stabilizing the heterocyclic system.

Properties

IUPAC Name

8-(4-methoxyphenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-3-4-5-6-7-8-13-22-19(27)18-20(28)26-15-14-25(21(26)24-23-18)16-9-11-17(29-2)12-10-16/h9-12H,3-8,13-15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXIDAOGBOQNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Compound Name Core Structure Key Differences Biological Implications
Target Compound Imidazo[2,1-c][1,2,4]triazine N/A Optimized for target binding and stability
3d () Pyrido[2',3':3,4]pyrazolo[5,1-c][1,2,4]triazine Expanded aromatic system with pyrido-pyrazolo fusion Potential altered kinase inhibition profiles
TTX () Triazolo[5,1-c][1,2,4]triazine Nitro and amino substituents High thermal stability; explosive applications

Key Insight : The imidazo-triazine core in the target compound balances electronic properties and steric bulk, favoring drug-like behavior compared to pyrazolo or triazolo variants.

Substituent Variations

A. Aromatic Ring Modifications
Compound Name Aromatic Substituent Impact on Properties
Target Compound 4-Methoxyphenyl Enhanced hydrophobicity and binding affinity
Compound 4-Fluorophenyl Improved metabolic stability via fluorine’s electron-withdrawing effects
NDIT () 4-Nitrophenyl Strong electron-deficient core; redox-active for electrochemical detection
B. N-Alkyl Chain Modifications
Compound Name N-Substituent Molecular Weight LogP* (Predicted)
Target Compound N-Octyl ~400.43 5.2
EIMTC () Ethyl ester 331.33 3.1
Compound Morpholin-4-yl ethyl 400.43 2.8

In contrast, the morpholine derivative () improves solubility via hydrogen bonding .

Biological Activity

8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-c][1,2,4]triazine derivatives. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 8-(4-methoxyphenyl)-N-octyl-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. Its molecular formula is C21H29N5O3C_{21}H_{29}N_5O_3, with a molecular weight of 397.49 g/mol. The structure features a methoxyphenyl group and an octyl chain that may contribute to its lipophilicity and biological activity.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential as an enzyme inhibitor and receptor modulator. The following sections summarize key findings from recent studies.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, leading to various biological effects including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values for these compounds typically range from 0.20 µM to 16.32 µM depending on the specific derivative and experimental conditions .

Enzyme Inhibition

The compound has shown potential as an inhibitor for several enzymes involved in inflammatory pathways:

  • Cyclooxygenase (COX) : Preliminary studies suggest that related compounds inhibit COX enzymes (IC50 values ranging from 10 µM to 20 µM), which are critical in mediating inflammatory responses .
  • Cholinesterases : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying degrees of potency .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AnticancerMCF-70.20 - 16.32
AnticancerHeLa1.25 - 15.83
COX InhibitionCOX-210 - 20
Cholinesterase InhibitionAChE/BChE5.4 - 30

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[2,1-c][1,2,4]triazine derivatives:

  • Case Study on MCF-7 Cells : A derivative was tested against MCF-7 cells showing significant cytotoxicity with an IC50 value of approximately 0.82 µM. This study indicated that the compound could induce apoptosis in cancer cells by modulating key signaling pathways .
  • In Vivo Studies : Research involving zebrafish models demonstrated non-toxicity at therapeutic doses while exhibiting effective inhibition of tumor growth markers .

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